6-chloro-4-nitro-1H-indole
Overview
Description
6-Chloro-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are a core structure in many bioactive molecules
Mechanism of Action
Target of Action
Indole derivatives, such as 6-chloro-4-nitro-1H-indole, have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful for developing new derivatives .
Mode of Action
The mode of action of indole derivatives involves their interaction with these targets, leading to various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they are involved in the synthesis of tryptophan and the production of indole-3-acetic acid, a plant hormone
Result of Action
The result of the action of this compound is likely to be dependent on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the molecular and cellular effects could be diverse .
Biochemical Analysis
Biochemical Properties
6-chloro-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and cancer . For example, this compound can inhibit the activity of enzymes involved in the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . The interaction with transporters and binding proteins influences its localization and accumulation, thereby affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in specific compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-nitro-1H-indole typically involves the nitration of 6-chloroindole. One common method is the electrophilic aromatic substitution reaction, where 6-chloroindole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium thiolate in DMF.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products:
Reduction: 6-Chloro-4-amino-1H-indole.
Substitution: 6-Substituted-4-nitro-1H-indole derivatives depending on the nucleophile used.
Oxidation: Various oxidized indole derivatives.
Scientific Research Applications
6-Chloro-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Chloro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole: Lacks the chloro group, affecting its lipophilicity and biological activity.
6-Bromo-4-nitro-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and biological properties.
Uniqueness: 6-Chloro-4-nitro-1H-indole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKQFCKHUHNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579001 | |
Record name | 6-Chloro-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245524-95-2 | |
Record name | 6-Chloro-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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